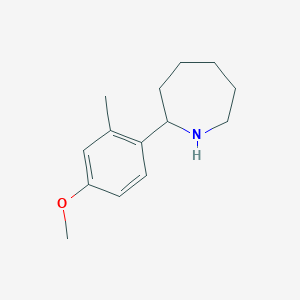![molecular formula C8H4F3IN2 B1390090 3-碘-5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶 CAS No. 1142192-57-1](/img/structure/B1390090.png)
3-碘-5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶
描述
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a pyrrolo[2,3-b]pyridine core
科学研究应用
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the exact structure of the TFMP and its intended use.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have potent biological activity.
生化分析
Biochemical Properties
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind to specific active sites on enzymes, thereby modulating their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and these enzymes is primarily driven by the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell division. Additionally, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways .
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either block the substrate from accessing the active site or induce conformational changes in the enzyme that reduce its activity. Additionally, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters. Once inside the cell, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can accumulate in certain organelles, such as the mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the use of targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can localize to the mitochondria, where it can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of the trifluoromethyl group. The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The trifluoromethylation step often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce various biaryl compounds.
相似化合物的比较
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Uniqueness
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both iodine and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVALWCFIYTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673939 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-57-1 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)
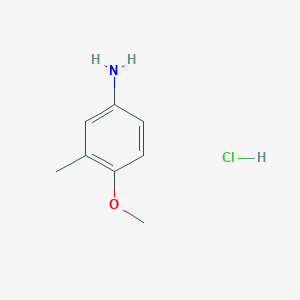
![3-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390009.png)
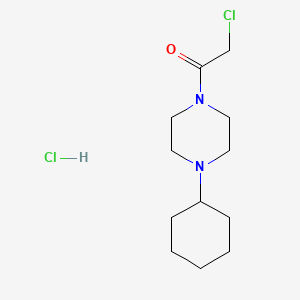
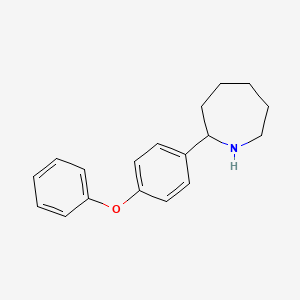
![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
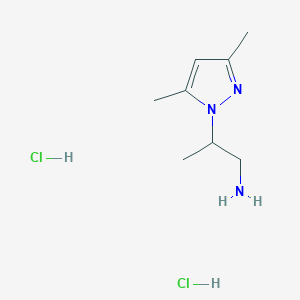

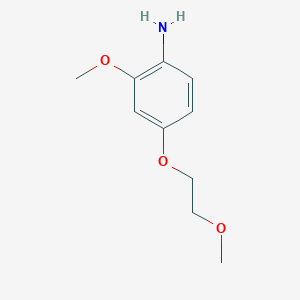
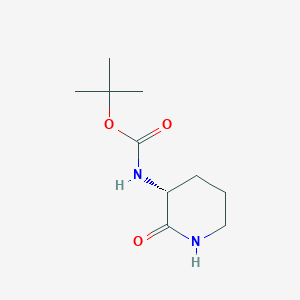
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/structure/B1390022.png)
